

"2-[3-(Trifluoromethyl)phenoxy]nicotinic acid" physical and chemical characteristics

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Compound of Interest

2-[3-

Compound Name: *(Trifluoromethyl)phenoxy]nicotinic acid*

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An In-Depth Technical Guide to 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid

Introduction

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is a synthetic organic compound featuring a trifluoromethyl-substituted phenoxy group attached to a nicotinic acid core. As a derivative of nicotinic acid (Niacin, Vitamin B3), it holds significant interest for researchers in medicinal chemistry and drug development. Its structural similarity to known pharmacological agents, such as non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class and lipid-modifying agents, positions it as a valuable scaffold for exploring new therapeutic agents. This guide provides a comprehensive overview of its physical and chemical characteristics, potential pharmacological mechanisms, and established methodologies for its synthesis and analysis.

Identified by the CAS Number 36701-89-0, this compound is also known by its IUPAC name, 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid.^[1] Its unique combination of a pyridine carboxylic acid moiety and a trifluoromethylphenyl ether group suggests a potential for complex biological interactions, making a thorough understanding of its properties essential for its application in research.

Physicochemical Characteristics

The molecular structure and properties of a compound are fundamental to its behavior in both chemical and biological systems. These characteristics dictate its reactivity, solubility, and ability to interact with biological targets.

Structural and Molecular Data

The core structure consists of a nicotinic acid (pyridine-3-carboxylic acid) backbone. A phenoxy ether linkage at the 2-position connects it to a benzene ring substituted with a trifluoromethyl (-CF₃) group at the meta-position. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the phenoxy ring, which in turn affects the overall molecule.

```
// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4
[label="C"]; C5 [label="C"]; O1 [label="O"]; C6 [label="C"]; O2 [label="O"]; O3 [label="O"]; H1
[label="H"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12
[label="C"]; C13 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"];

// Define positions (adjust as needed for better layout) N1 [pos="0,0!"]; C1 [pos="-0.87,-0.5!"];
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[pos="-2.61,-3.5!"]; C7 [pos="2.61,-0.5!"]; C8 [pos="3.48,0!"]; C9 [pos="4.35,-0.5!"]; C10
[pos="4.35,-1.5!"]; C11 [pos="3.48,-2!"]; C12 [pos="2.61,-1.5!"]; C13 [pos="5.22,-2!"]; F1
[pos="6.09,-1.5!"]; F2 [pos="5.22,-3!"]; F3 [pos="6.09,-2.5!"];

// Define bonds N1 -- C1; N1 -- C5; C1 -- C2; C2 -- C3; C2 -- C6; C3 -- C4; C4 -- C5;
C5 -- O1; O1 -- C7;

C6 -- O2; C6 -- O3; O3 -- H1;

C7 -- C8; C7 -- C12; C8 -- C9; C9 -- C10; C10 -- C11; C10 -- C13; C11 -- C12;

C13 -- F1; C13 -- F2; C13 -- F3;

// Add double bonds for aromatic rings edge [style=double]; C1 -- N1; C2 -- C3; C4 -- C5; C7 --
C8; C9 -- C10; C11 -- C12; } }
```

Caption: Chemical structure of **2-[3-(trifluoromethyl)phenoxy]nicotinic acid**.

Quantitative Properties Summary

The following table summarizes the key physicochemical properties of the compound.

Property	Value	Source(s)
CAS Number	36701-89-0	[2] [3]
Molecular Formula	C ₁₃ H ₈ F ₃ NO ₃	[2]
Molecular Weight	283.20 g/mol	[2]
Appearance	Solid	
Melting Point	156-159 °C	[4]
IUPAC Name	2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid	[1]
SMILES String	OC(=O)c1cccncc1Oc2ccccc(c2)C(F)(F)F	
InChI Key	OBRGOFGSXWAVNZ-UHFFFAOYSA-N	
XLogP3-AA	3.1	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	7	[1]

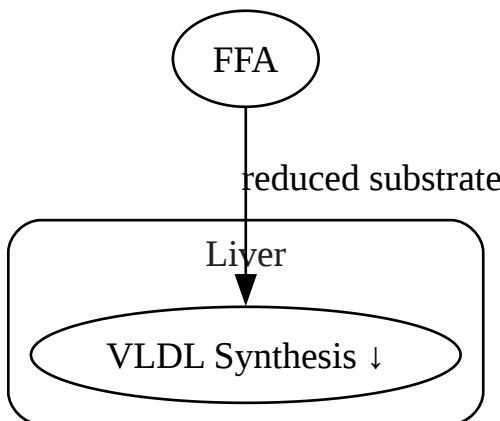
Pharmacology and Mechanism of Action

While direct pharmacological studies on **2-[3-(trifluoromethyl)phenoxy]nicotinic acid** are not extensively published, its mechanism of action can be inferred from its structural relationship to two well-characterized classes of drugs: nicotinic acid derivatives and fenamates.

Relationship to Nicotinic Acid (Niacin)

Nicotinic acid is a well-established lipid-lowering agent that primarily acts by activating the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).^{[5][6]} This receptor is highly expressed in adipocytes (fat cells).

Postulated Mechanism: Activation of GPR109A in adipocytes inhibits adenylate cyclase, leading to decreased intracellular cAMP levels. This reduces the activity of hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides and the subsequent release of free fatty acids into the bloodstream.^[7] A lower flux of free fatty acids to the liver results in reduced hepatic synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), a precursor to LDL ("bad") cholesterol.^[7] It is plausible that **2-[3-(trifluoromethyl)phenoxy]nicotinic acid** acts as an agonist at this receptor, initiating a similar cascade.



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Caption: Postulated signaling pathway via GPR109A activation.

Relationship to Fenamates (Niflumic Acid)

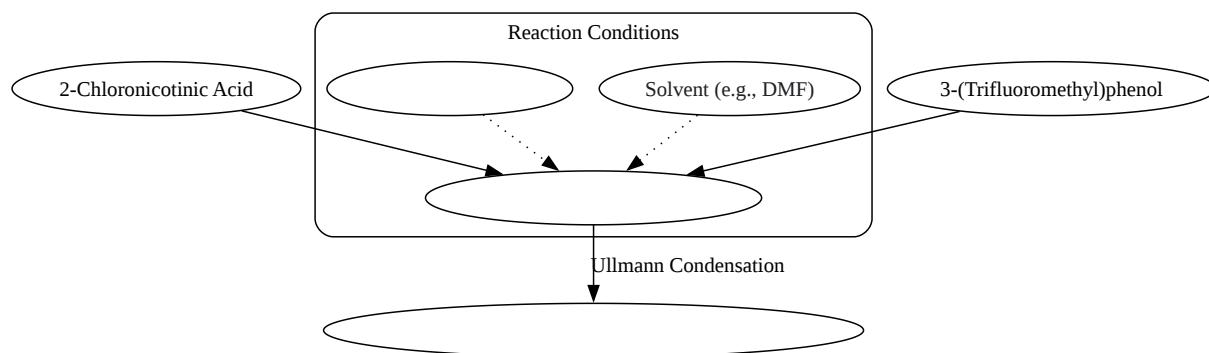
The structure also bears resemblance to niflumic acid (2-[3-(trifluoromethyl)phenyl]amino)nicotinic acid), an NSAID.^[8] Fenamates primarily function by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which are critical for the synthesis of prostaglandins involved in inflammation and pain.^{[9][10]} Niflumic acid is also known to block calcium-activated chloride channels (CaCC).^[11] The key structural difference is the ether (-O-) linkage in the target compound versus the amino (-NH-) linkage in niflumic acid. While this changes the geometry and electronic properties, a shared potential for anti-inflammatory activity cannot be ruled out and warrants investigation.

Synthesis and Analytical Methodologies

Robust methods for synthesis and analysis are crucial for obtaining high-purity material for research and ensuring reproducible results.

Synthetic Pathway: Ullmann Condensation

A common and effective method for synthesizing diaryl ethers is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. For **2-[3-(trifluoromethyl)phenoxy]nicotinic acid**, this would involve the reaction of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol.

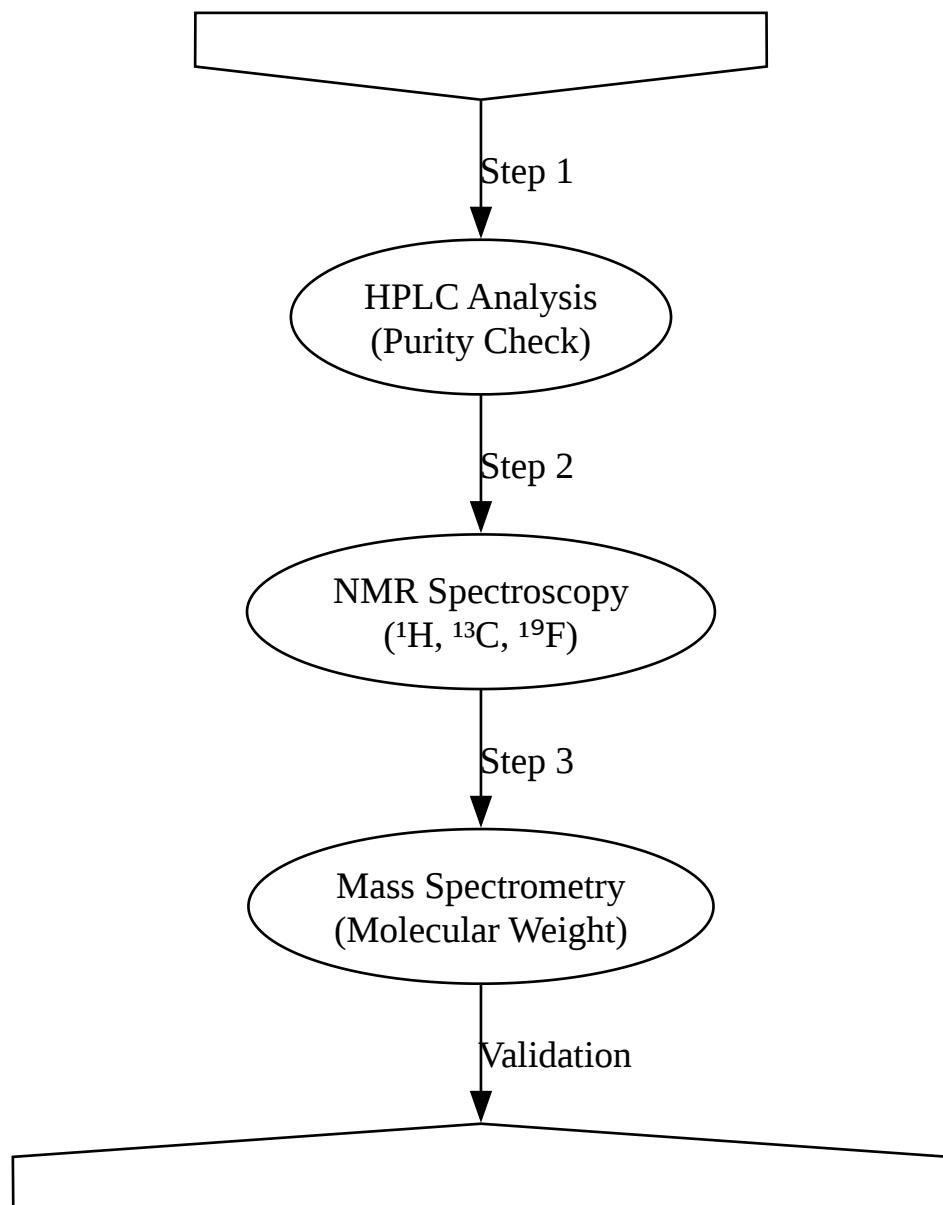


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Caption: Synthetic workflow via Ullmann Condensation.

Analytical Workflow: Purity and Identity Confirmation

A multi-step analytical workflow is required to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.



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Caption: Standard analytical workflow for compound validation.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a robust method for determining the purity of **2-[3-(trifluoromethyl)phenoxy]nicotinic acid**.

- Instrumentation:

- HPLC system with UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 254 nm.
 - Gradient Program:
 - 0-2 min: 10% B
 - 2-17 min: 10% to 90% B
 - 17-20 min: 90% B
 - 20-21 min: 90% to 10% B
 - 21-25 min: 10% B (re-equilibration)
- Sample Preparation:
 - Accurately weigh ~1 mg of the compound.
 - Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

- Filter through a 0.45 μm syringe filter before injection.
- Data Analysis:
 - Integrate the area of all peaks in the chromatogram.
 - Calculate purity as: $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100\%$. The method is considered self-validating if the peak shape is symmetrical and resolution from impurities is >1.5 .

Expected NMR Spectral Features

Based on its structure and data from analogous compounds, the following NMR signals can be anticipated:[12]

- ^1H NMR: A broad singlet for the carboxylic acid proton (>10 ppm), multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on both the pyridine and phenyl rings, with distinct coupling patterns (doublets, triplets, doublets of doublets) revealing their connectivity.
- ^{13}C NMR: A signal for the carboxyl carbon (~ 165 -170 ppm), multiple signals in the aromatic region (110-160 ppm), and a characteristic quartet for the trifluoromethyl carbon (due to C-F coupling).
- ^{19}F NMR: A singlet corresponding to the three equivalent fluorine atoms of the $-\text{CF}_3$ group.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential biological activity and hazardous properties.

GHS Hazard Classification

Safety data indicates that **2-[3-(trifluoromethyl)phenoxy]nicotinic acid** is hazardous.[1]

Hazard Information	Details
Pictogram(s)	GHS06 (Skull and Crossbones)
Signal Word	Danger
Hazard Statement(s)	H301: Toxic if swallowed. H317: May cause an allergic skin reaction.
Precautionary Statement(s)	P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Source: Sigma-Aldrich, PubChem.[\[1\]](#)

Handling and Storage Recommendations

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[13\]](#)
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[\[13\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[\[14\]](#)
- Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.[\[15\]](#)

Applications and Research Interest

The primary value of **2-[3-(trifluoromethyl)phenoxy]nicotinic acid** lies in its potential as a molecular probe and a building block for drug discovery.

- Medicinal Chemistry: It serves as a lead compound for the development of novel GPR109A agonists with potentially improved side-effect profiles (e.g., reduced flushing) compared to niacin.
- Agrochemical Research: The compound has been identified as an environmental transformation product and metabolite of the herbicide Diflufenican, making it relevant for environmental and toxicological studies.^[1]
- Chemical Synthesis: It is a useful reagent and intermediate for creating more complex molecules containing the trifluoromethyl-phenoxy-pyridine scaffold.^{[16][17]}

By providing a unique combination of established pharmacophores, **2-[3-(trifluoromethyl)phenoxy]nicotinic acid** represents a promising starting point for the development of new chemical entities in both pharmaceutical and agricultural science.

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